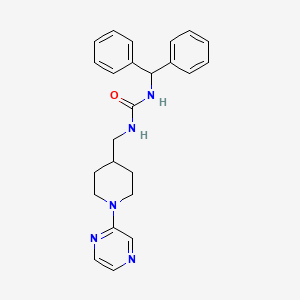

![molecular formula C23H21BrN6O2S B2981109 N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-71-3](/img/structure/B2981109.png)

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

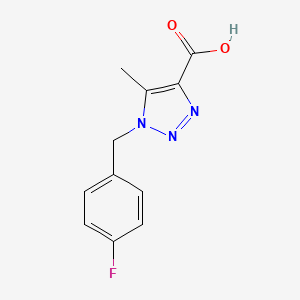

The compound “N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic molecule with the molecular formula C22H19BrN6O2S . It has an average mass of 511.394 Da and a monoisotopic mass of 510.047363 Da .

Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, IR and RAMAN spectroscopy, and chromato-mass spectrometry . The compound contains several functional groups including an amide (CONH), a thioether (C-S-C), and a triazole ring .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, and its molar refractivity is 130.0±0.5 cm3 . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is characterized by a polar surface area of 127 Å2 and a polarizability of 51.6±0.5 10-24 cm3 .Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial Activity : The synthesis of thienopyrimidine derivatives, which involves the use of heteroaromatic o-aminonitrile and derivatives, has shown pronounced antimicrobial activity. These compounds offer potential for developing new antimicrobial agents (Bhuiyan et al., 2006).

Heterocyclic Synthesis : Compounds similar to N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide serve as critical intermediates in the synthesis of various heterocycles, including thiophene, oxazole, triazole, and pyrimidine, highlighting their importance in medicinal chemistry research (Salem et al., 2021).

Antioxidant Ability : Derivatives of triazolopyridazine have demonstrated significant antioxidant abilities in assays, surpassing traditional antioxidants like ascorbic acid in some cases. This highlights their potential in oxidative stress-related disease research (Shakir et al., 2017).

Antitumor Activity : Research into benzo[cyclohepta]pyrido[triazolo]pyrimidinones has shown potent antitumor activity against liver and breast cancer cell lines, indicating their potential as cancer therapeutics (Edrees & Farghaly, 2017).

Chemical Synthesis and Modification

N-Amination and Oxidation : Studies on N-amination and subsequent oxidation of fused imidazoles and triazoles, including triazolopyridines, have provided insights into the chemical modification and potential reactivity of these compounds, which could be applied in designing new chemical entities (Glover & Rowbottom, 1976).

Synthetic Routes : Novel synthetic routes have been developed to produce various heterocyclic systems from 1-(4-substituted aminophenyl)ethanones, showcasing the versatility of compounds like this compound in chemical synthesis (Salem et al., 2021).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal functions . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis . This results in the inhibition of the growth of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have favorable adme properties that allow it to effectively reach and interact with its targets .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound’s action results in the inhibition of the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells .

Properties

IUPAC Name |

N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEOZEFWVOJRDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)

![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2981041.png)

![1-[2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2981045.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)